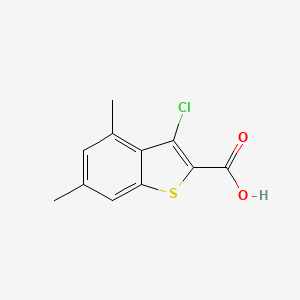![molecular formula C22H19ClN2O2 B2888066 2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332529-82-4](/img/structure/B2888066.png)
2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a compound of interest due to its unique structural and chemical properties. This quinoline derivative features both quinoline and isoindole moieties, which are known for their diverse pharmacological activities. It often garners interest for research in various scientific fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of this compound typically begins with the construction of the isoindole core, followed by the attachment of the quinoline moiety. A common synthetic route involves the use of isoindoline and chlorinated quinoline derivatives.
Step 1: Synthesis of Isoindole Core
Starting Materials: Isoindoline, phthalic anhydride
Reaction Conditions: Heating with an acid catalyst
Step 2: Attachment of Quinoline Moiety
Starting Materials: 2-chloro-6-(propan-2-yl)quinoline
Reaction Conditions: Use of a suitable base like sodium hydride in aprotic solvent
Industrial Production Methods
Industrial production often scales up these laboratory methods using continuous flow processes. Enhanced techniques such as microwave-assisted synthesis might be employed to increase yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation, forming quinoline-quinone derivatives under strong oxidizing conditions.
Reduction: Reduction reactions typically involve the quinoline moiety, leading to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring is highly reactive and can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, primary amines
Major Products
Oxidation Products: Quinoline-quinone derivatives
Reduction Products: Dihydroquinoline derivatives
Substitution Products: Amino-quinoline derivatives
科学的研究の応用
Chemistry
This compound's complex structure makes it an ideal subject for studying reaction mechanisms and stereochemistry.
Biology
Studies often explore its potential as an enzyme inhibitor or its role in biological pathways, particularly within cancer research.
Medicine
Pharmacological research delves into its potential as an anti-inflammatory or anticancer agent, given its interaction with key biological targets.
Industry
In the industrial sector, derivatives of this compound might be utilized in the development of advanced materials or in the synthesis of other pharmaceutical compounds.
作用機序
The mechanism by which 2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects primarily involves interaction with DNA and proteins. It often targets specific enzymes involved in cell division and proliferation, making it a candidate for cancer research. The quinoline moiety is known to intercalate with DNA, disrupting replication processes.
類似化合物との比較
Similar Compounds
2-chloroquinoline
Isoindoline derivatives
Quinoline-based pharmacophores
Uniqueness
Compared to other quinoline or isoindole derivatives, this compound’s dual functional groups provide unique reactivity patterns and biological activity. The combination of quinoline and isoindole in a single molecule also allows for multi-targeting capabilities in biological systems, which is less common among simpler analogs.
Conclusion
2-{2-[2-chloro-6-(propan-2-yl)quinolin-3-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione presents a fascinating array of chemical and biological properties, making it an important compound for ongoing scientific research. Its preparation methods, diverse reactions, and wide-ranging applications underscore its significance across multiple fields of study.
特性
IUPAC Name |
2-[2-(2-chloro-6-propan-2-ylquinolin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-13(2)14-7-8-19-16(11-14)12-15(20(23)24-19)9-10-25-21(26)17-5-3-4-6-18(17)22(25)27/h3-8,11-13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQFDZDBZUWJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CC(=C(N=C2C=C1)Cl)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![ethyl 4-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2887994.png)


![N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2887999.png)
![8-(tert-butyl)-N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888000.png)
![5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B2888001.png)


